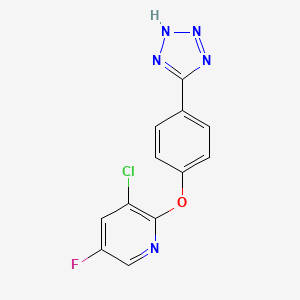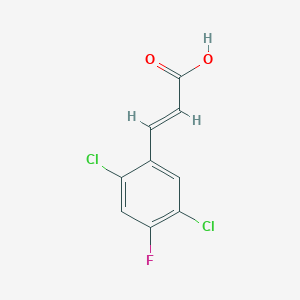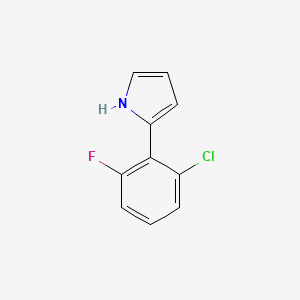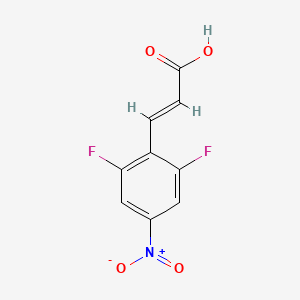
t-Boc-N-amido-PEG12-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-N-amido-PEG12-NHS ester is a polyethylene glycol (PEG) linker containing a t-Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and its reactivity with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG12-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Protection of Amine Group: The amine group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Activation with NHS: The PEG chain is then activated with NHS ester to form the final product.
The reaction conditions usually involve mild acidic conditions to deprotect the Boc group and form a free amine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
t-Boc-N-amido-PEG12-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, mild acids for deprotection.
Conditions: Mild acidic conditions for deprotection, aqueous media for increased solubility.
Major Products
The major products formed from these reactions are amide bonds between the PEG linker and the target molecule, such as proteins or oligonucleotides .
科学的研究の応用
t-Boc-N-amido-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the labeling of proteins and oligonucleotides.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the production of bioconjugates and other specialized chemicals .
作用機序
The mechanism of action of t-Boc-N-amido-PEG12-NHS ester involves the formation of stable amide bonds with primary amines. The t-Boc group protects the amine during the initial stages of the reaction and is later removed under mild acidic conditions to allow the NHS ester to react with the target molecule .
類似化合物との比較
Similar Compounds
t-Boc-Aminooxy-PEG12-NHS ester: Contains a t-Boc protected aminooxy group and an NHS ester moiety.
DNP-PEG12-NHS ester: Contains a dinitrophenyl (DNP) group and an NHS ester.
Uniqueness
t-Boc-N-amido-PEG12-NHS ester is unique due to its combination of a t-Boc-protected amine group and an NHS ester group, which allows for selective and efficient bioconjugation. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it highly versatile for various applications .
特性
分子式 |
C36H66N2O18 |
|---|---|
分子量 |
814.9 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H66N2O18/c1-36(2,3)55-35(42)37-7-9-44-11-13-46-15-17-48-19-21-50-23-25-52-27-29-54-31-30-53-28-26-51-24-22-49-20-18-47-16-14-45-12-10-43-8-6-34(41)56-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
InChIキー |
YIEQPTTYKLCUAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)

![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)





![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
